molecular formula C16H14ClN3O2 B4408447 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B4408447
M. Wt: 315.75 g/mol
InChI Key: WWMHOLPKZRPYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine-based heterocyclic molecule that contains an oxadiazole ring and a chloro-methylphenoxy group.

Scientific Research Applications

4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has shown potential in treating bacterial infections. Additionally, this compound has been studied for its antioxidant properties and has shown potential in preventing oxidative damage in cells.

Mechanism of Action

The mechanism of action of 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound may also work by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have antimicrobial properties and to inhibit the growth of various bacteria. Additionally, this compound has been shown to have antioxidant properties and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential applications in various fields of scientific research. This compound has shown promising results in inhibiting the growth of cancer cells, treating bacterial infections, and preventing oxidative damage in cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the research and development of 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential applications in treating various types of cancer and bacterial infections. Another direction is to study its mechanism of action and to identify the specific enzymes and proteins that it targets. Additionally, future studies could focus on the safety and toxicity of this compound and its potential side effects. Finally, further research could be conducted to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.
Conclusion:
In conclusion, this compound is a pyridine-based heterocyclic molecule that has potential applications in various fields of scientific research. Its synthesis method involves several steps, and it has been studied for its anticancer, antimicrobial, and antioxidant properties. This compound has shown promising results in inhibiting the growth of cancer cells and treating bacterial infections. However, further studies are needed to determine its safety and toxicity. Finally, there are several future directions for the research and development of this compound, including further investigation of its potential applications, mechanism of action, safety, and synthesis method optimization.

properties

IUPAC Name

5-[1-(4-chloro-3-methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-9-13(3-4-14(10)17)21-11(2)16-19-15(20-22-16)12-5-7-18-8-6-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMHOLPKZRPYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.